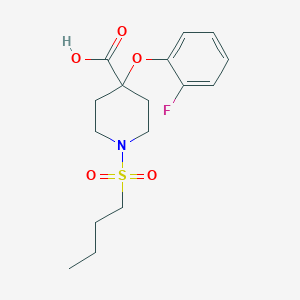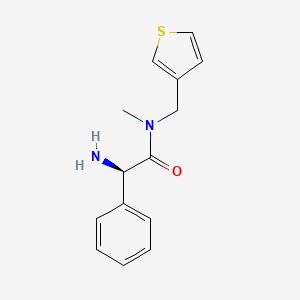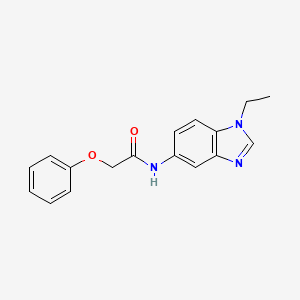![molecular formula C19H24N2O4 B5369174 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule that has gained interest in the scientific community due to its potential as an anti-cancer agent. PAC-1 was initially developed as a prodrug, meaning it is inactive until it is metabolized by the body to release its active form. This feature makes PAC-1 a promising candidate for targeted cancer therapy.
Mechanism of Action
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid works by binding to procaspase-3 and inducing its activation. This activation leads to the cleavage of downstream targets, ultimately resulting in apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In addition to inducing apoptosis in cancer cells, this compound has been shown to have anti-inflammatory effects and to modulate the immune response. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the metabolism of this compound can vary depending on the cell type, which can affect its efficacy.
Future Directions
Future research on 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid could focus on optimizing its delivery and improving its solubility. Additionally, this compound could be tested in combination with other anti-cancer agents to determine its efficacy in different cancer types. Further studies could also investigate the mechanism of this compound's anti-inflammatory and immune-modulatory effects. Finally, the potential of this compound as a targeted therapy for cancer stem cells could be explored.
In conclusion, this compound is a promising anti-cancer agent that has shown selectivity for cancer cells and minimal toxicity in normal cells. Further research is needed to optimize its delivery and efficacy and to explore its potential as a targeted therapy for cancer stem cells.
Synthesis Methods
The synthesis of 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps, starting with the reaction between 4-(1-pyrrolidinylcarbonyl)aniline and cyclohexanecarboxylic acid. The resulting intermediate is then reacted with triphosgene to form this compound. This synthesis method has been optimized to improve the yield and purity of this compound.
Scientific Research Applications
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells. This selectivity is due to the higher expression of a specific protein, procaspase-3, in cancer cells compared to normal cells. This compound activates procaspase-3, leading to apoptosis in cancer cells while sparing normal cells.
properties
IUPAC Name |
2-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17(15-5-1-2-6-16(15)19(24)25)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h7-10,15-16H,1-6,11-12H2,(H,20,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNALZKYTRNJOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5369105.png)

![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B5369111.png)
![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5369134.png)

![4-{[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5369147.png)
![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)
![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)